molecular formula C7H15N B3228903 1-Cyclobutylpropan-1-amine CAS No. 1270372-17-2

1-Cyclobutylpropan-1-amine

Cat. No. B3228903
CAS RN: 1270372-17-2
M. Wt: 113.20
InChI Key: ATLIJMMWNBLSBC-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-1-amine is a chemical compound with the molecular formula C7H16ClN . It is also known as 1-Cyclobutylpropan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of amines like 1-Cyclobutylpropan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is another method . Reductive amination of aldehydes or ketones is also a possible route .


Molecular Structure Analysis

The molecular structure of 1-Cyclobutylpropan-1-amine can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Amines like 1-Cyclobutylpropan-1-amine can undergo several reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclobutylpropan-1-amine can be determined using various analytical techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

properties

IUPAC Name

1-cyclobutylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7(8)6-4-3-5-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLIJMMWNBLSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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